1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a urea derivative, which contains a 2,3-dihydrobenzo[b][1,4]dioxin moiety and a 1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl moiety. Urea derivatives are often used in medicinal chemistry due to their ability to form hydrogen bonds, which can enhance binding affinity to biological targets .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate 2,3-dihydrobenzo[b][1,4]dioxin derivative with a suitable isocyanate derived from 1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a urea linkage connecting the 2,3-dihydrobenzo[b][1,4]dioxin and 1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl moieties .Chemical Reactions Analysis
As a urea derivative, this compound could potentially undergo hydrolysis under acidic or basic conditions to yield the corresponding amines and carbon dioxide .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the urea group could enhance solubility in water, while the 2,3-dihydrobenzo[b][1,4]dioxin and 1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl groups could contribute to lipophilicity .Scientific Research Applications
Role in Orexin Receptor Mechanisms
Compounds like SB-649868 and GSK1059865, which are similar in function to the chemical structure of interest, have been evaluated for their effects on binge eating (BE) behaviors in rats. These compounds act as orexin receptor (OX1R and OX2R) antagonists, highlighting a potential application in pharmacological treatments for eating disorders with a compulsive component (Piccoli et al., 2012).
Synthesis and Polymer Applications
Research on the synthesis and characterization of new polyureas based on various diisocyanates, including studies by Mallakpour and Raheno (2003), demonstrates the process of creating novel polymeric materials. These materials exhibit specific properties like inherent viscosities and thermal stability, suggesting their utility in developing advanced materials for industrial applications (Mallakpour & Raheno, 2003).
Antioxidant Properties
Derivatives related to the compound of interest have been explored for their antioxidant activities. For instance, the synthesis and characterization of compounds in dioxin-ethanol medium have shown significant antioxidant activities, comparable to that of vitamin C in certain concentrations. This suggests potential applications in developing antioxidant agents or in food preservation (Abd-Almonuim et al., 2020).
Antimicrobial and Anticancer Activity
Urea derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. Studies demonstrate the potential of these compounds in inhibiting the growth of various pathogens and cancer cell lines, indicating their applicability in developing new therapeutic agents (Mustafa et al., 2014).
Environmental Degradation
Research on enzymes like 2,2',3-trihydroxybiphenyl dioxygenase from Sphingomonas sp. highlights the enzymatic degradation pathways for compounds like dibenzo-p-dioxin and dibenzofuran. Such studies provide insights into environmental bioremediation techniques for the degradation of hazardous organic compounds (Happe et al., 1993).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O4/c21-13-5-7-15(8-6-13)24-11-14(9-19(24)25)23-20(26)22-10-16-12-27-17-3-1-2-4-18(17)28-16/h1-8,14,16H,9-12H2,(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWLKROGXSVNOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)NC(=O)NCC3COC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.